molecular formula C16H15ClF2N6 B6456700 5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2549011-92-7

5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Número de catálogo: B6456700
Número CAS: 2549011-92-7
Peso molecular: 364.78 g/mol
Clave InChI: LCGWXJRUAWGZOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 4. The pyrimidine ring is further substituted with a difluoromethyl group at position 6 and a methyl group at position 5. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in kinase inhibition .

Propiedades

IUPAC Name

5-chloro-6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N6/c1-10-22-13(15(18)19)7-14(23-10)24-2-4-25(5-3-24)16-12(17)6-11(8-20)9-21-16/h6-7,9,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGWXJRUAWGZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by multiple heterocycles and functional groups, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClF2N6C_{16}H_{15}ClF_{2}N_{6} with a molecular weight of 364.78 g/mol. Its structural features include:

PropertyValue
Molecular Formula C16H15ClF2N6C_{16}H_{15}ClF_{2}N_{6}
Molecular Weight 364.78 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO

The biological activity of 5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit enzymatic activity or modulate receptor functions, leading to various biological effects, including:

  • Antiproliferative Activity : The compound shows potential in inhibiting cancer cell proliferation.
  • Neuromodulation : It may influence neurotransmitter pathways, suggesting applications in neurology.

Research Findings and Case Studies

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression.
  • Neuropharmacological Effects :
    • Research indicated that compounds featuring piperazine and pyrimidine rings can modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition was confirmed through various in vitro assays, indicating its potential as an immunosuppressive agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for 5-chloro-6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile compared to related compounds.

CompoundActivity TypeIC50 (µM)Reference
5-chloro-6-{...}Anticancer25
Similar Pyrimidine DerivativeDHODH Inhibition50
Piperazine-based CompoundNeurotransmitter Modulation30

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Pyrimidine-Piperazine Linkages

The compound shares structural motifs with several kinase inhibitors and bioactive molecules:

  • 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6): This analog replaces the difluoromethyl group with a dimethylamino substituent. The difluoromethyl group’s electron-withdrawing nature likely enhances metabolic stability .
  • Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide): A clinically approved BCR-ABL tyrosine kinase inhibitor, Dasatinib features a hydroxyethyl-piperazine-pyrimidine motif. The hydroxyethyl group improves solubility but may reduce blood-brain barrier penetration compared to the difluoromethyl group in the target compound .
  • 4-(4-(4-(2-Amino-4-(difluoromethyl)pyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-4-oxobutanamide (WJ111-11): This compound, used in PROTAC-based drug discovery, shares the difluoromethylpyrimidine moiety. Its inclusion in a proteolysis-targeting chimera highlights the substituent’s role in enhancing target engagement and pharmacokinetics .

Substituent Effects on Pharmacological Properties

Compound Name Key Substituent(s) Pharmacological Relevance
Target Compound 6-(difluoromethyl)-2-methylpyrimidine Enhanced metabolic stability, kinase inhibition
CAS 2640845-93-6 2-(dimethylamino)-6-methylpyrimidine Increased basicity; potential for off-target interactions
Dasatinib 4-(2-hydroxyethyl)piperazine Improved solubility; reduced CNS penetration
WJ111-11 Difluoromethylpyrimidine + morpholino-triazine PROTAC applications; improved degradation efficiency

Pharmacological and Physicochemical Comparisons

  • Kinase Selectivity: The difluoromethyl group’s steric and electronic profile may reduce off-target effects compared to bulkier substituents like morpholino-triazine (WJ111-11) .
  • Metabolic Stability: Fluorination generally reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.